molecular formula C10H10O2 B12873704 3,4-Dimethylbenzofuran-7-ol

3,4-Dimethylbenzofuran-7-ol

Cat. No.: B12873704
M. Wt: 162.18 g/mol
InChI Key: VCKJVUHCASHGIN-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzofuran-7-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at the 3rd and 4th positions and a hydroxyl group at the 7th position on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzofuran-7-ol can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, the cyclization of 2-hydroxy-3,4-dimethylacetophenone in the presence of a dehydrating agent such as polyphosphoric acid can yield this compound .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to synthesize complex benzofuran structures. These methods are advantageous due to their high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylbenzofuran-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can undergo reduction reactions to form dihydrobenzofurans.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dimethylbenzofuran-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylbenzofuran-7-ol involves its interaction with various molecular targets. The hydroxyl group at the 7th position can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors through π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethylbenzofuran-7-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3,4-dimethyl-1-benzofuran-7-ol

InChI

InChI=1S/C10H10O2/c1-6-3-4-8(11)10-9(6)7(2)5-12-10/h3-5,11H,1-2H3

InChI Key

VCKJVUHCASHGIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=COC2=C(C=C1)O)C

Origin of Product

United States

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